molecular formula C17H16N4O4 B7710645 N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline

N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline

Cat. No. B7710645
M. Wt: 340.33 g/mol
InChI Key: UMBGSBQIHKCGCG-UHFFFAOYSA-N
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Description

N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline, also known as EOAN, is a chemical compound that has attracted attention in the scientific community due to its potential applications in various fields. EOAN is a member of the oxadiazole family, which has been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood, but studies suggest that it exerts its biological effects by inducing oxidative stress and disrupting cellular signaling pathways. N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has also been shown to inhibit the activity of certain enzymes, such as topoisomerase II and DNA polymerase, which play a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and disruption of cellular signaling pathways. In addition, N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to modulate the expression of various genes involved in cell cycle regulation and DNA repair.

Advantages and Limitations for Lab Experiments

One advantage of N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is its relatively simple synthesis method, which allows for large-scale production. N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One area of interest is the development of N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline-based materials for use in optoelectronic devices, such as organic light-emitting diodes and solar cells. Another promising area of research is the use of N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline as a molecular probe for the detection of various analytes, such as metal ions and biomolecules. Additionally, further studies are needed to fully understand the mechanism of action of N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline and its potential applications in medicine and other fields.

Synthesis Methods

N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline can be synthesized using a multi-step process involving the reaction of 2-nitroaniline with ethyl acetoacetate, followed by the condensation of the resulting product with 2-methoxybenzohydrazide. The final step involves the cyclization of the intermediate product with phosphorus oxychloride to yield N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline.

Scientific Research Applications

N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has shown promising results as an anticancer agent, with studies demonstrating its ability to induce apoptosis and inhibit tumor growth. N-ethyl-4-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-nitroaniline has also been studied for its potential use as an antimicrobial agent, with research showing its effectiveness against various bacterial strains.

properties

IUPAC Name

N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-3-18-13-9-8-11(10-14(13)21(22)23)17-19-16(20-25-17)12-6-4-5-7-15(12)24-2/h4-10,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBGSBQIHKCGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OC)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-nitroaniline

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